4-Chloro[1,3]thiazolo[5,4-C]pyridine
Overview
Description
4-Chloro[1,3]thiazolo[5,4-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties results in a compound with significant potential in medicinal chemistry and various industrial applications. The presence of chlorine at the fourth position of the thiazole ring further enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 4-Chloro[1,3]thiazolo[5,4-C]pyridine is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its targets by inhibiting the PI3Ks . This inhibition is achieved through the compound’s strong PI3Kα inhibitory activity . The compound’s interaction with PI3Ks results in a decrease in the enzymatic activity of these kinases, thereby affecting various cellular processes .
Biochemical Pathways
The inhibition of PI3Ks by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Ks, the compound can disrupt this pathway, leading to potential downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The result of this compound’s action is the potent inhibition of PI3Ks . This inhibition can lead to a decrease in cell growth and proliferation, making the compound potentially useful in the treatment of conditions characterized by overactive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
4-Chloro[1,3]thiazolo[5,4-C]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphoinositide 3-kinase (PI3K), where it acts as a potent inhibitor . This interaction is significant because PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, this compound can modulate these processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent . Additionally, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, further supporting its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the PI3K/AKT signaling pathway . Additionally, this compound may interact with other biomolecules, such as topoisomerase I, leading to DNA damage and cell death . These interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained inhibition of PI3K and other targets, resulting in long-term changes in cell signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits PI3K, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which is responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro[1,3]thiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of chloronitropyridine with thioamide or thiourea under specific conditions . The reaction is usually carried out in a solvent such as isopropyl alcohol at elevated temperatures, often under ultrasonic activation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro[1,3]thiazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of methoxy-substituted thiazolopyridines.
Scientific Research Applications
4-Chloro[1,3]thiazolo[5,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar core structure but lacks the chlorine substitution.
Thiazolo[5,4-d]thiazole: Another fused heterocyclic compound with different electronic properties.
Uniqueness: 4-Chloro[1,3]thiazolo[5,4-C]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
4-chloro-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFVXOEMXFSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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